N,N-dibutyl-3,4-difluorobenzamide
Description
N,N-Dibutyl-3,4-difluorobenzamide is a fluorinated benzamide derivative characterized by two butyl groups attached to the amide nitrogen and fluorine atoms at the 3- and 4-positions of the benzene ring. This structural configuration confers distinct physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. Fluorine atoms are known to influence electronic effects, steric interactions, and binding affinity in medicinal and agrochemical contexts .
Properties
Molecular Formula |
C15H21F2NO |
|---|---|
Molecular Weight |
269.336 |
IUPAC Name |
N,N-dibutyl-3,4-difluorobenzamide |
InChI |
InChI=1S/C15H21F2NO/c1-3-5-9-18(10-6-4-2)15(19)12-7-8-13(16)14(17)11-12/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
WFNFMOHJJXXHIP-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)C1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Fluorinated Benzamides in Medicinal Chemistry
CI-1040 (PD184352)
- Structure: 2-(2-Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide .
- Key Properties: MEK1/2 inhibitor with IC₅₀ = 17 nM . Low oral bioavailability due to extensive oxidative metabolism (14 metabolites identified) and glucuronidation . Active metabolite PD-0184264 (zapnometinib) showed improved bioavailability and advanced to clinical trials .
- Comparison: Unlike N,N-dibutyl-3,4-difluorobenzamide, CI-1040 features a cyclopropylmethoxy group and halogenated aromatic ring, enhancing target specificity but complicating metabolic stability.
N-(3,4-Difluorophenyl)-3-methylbenzamide (CAS 346720-59-0)
- Structure : Methyl substitution on the benzamide ring with a 3,4-difluorophenyl group .
- Key Properties : Fluorine atoms enhance binding to aromatic receptors, while the methyl group modulates steric effects.
- Comparison : The absence of bulky N-substituents in this analog reduces lipophilicity compared to this compound, suggesting differences in tissue distribution and solubility.
Fluorinated Benzamides in Agrochemicals
Diflubenzuron
- Structure: N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide .
- Application : Insect growth regulator targeting chitin synthesis.
- Comparison : The 2,6-difluoro substitution pattern contrasts with 3,4-difluoro in the queried compound, altering electronic interactions and biological targets.
Flutolanil
- Structure : N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide .
- Application : Fungicide inhibiting succinate dehydrogenase.
- Comparison : The trifluoromethyl group in flutolanil increases electronegativity and resistance to hydrolysis, whereas the dibutyl groups in this compound may enhance persistence in lipid-rich environments.
Physicochemical and Pharmacokinetic Insights
Table 1: Comparative Properties of Selected Benzamides
*Predicted using fragment-based methods.
†Estimated based on dibutyl groups and fluorine contributions.
Key Observations:
- Metabolic Stability: Fluorine at 3,4-positions may reduce oxidative metabolism compared to non-fluorinated analogs, as seen in CI-1040’s metabolite profile .
- Bioavailability : Dibutyl groups could hinder solubility, mirroring challenges faced by CI-1040 .
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